Studies suggest 4,4'-stilbenedithiol possesses significant antioxidant properties. It can scavenge free radicals, molecules known to damage cells and contribute to various age-related diseases. Research published in the journal "Food & Function" explored the antioxidant potential of 4,4'-stilbenedithiol extracted from peanuts and found it to be effective in scavenging free radicals and protecting against oxidative stress in cell lines.
4,4'-Stilbenedithiol might exhibit anti-inflammatory properties. A study published in "Bioorganic & Medicinal Chemistry Letters" investigated the effects of 4,4'-stilbenedithiol on inflammation and found it to suppress the production of inflammatory mediators in immune cells []. However, further research is needed to confirm these findings and understand the underlying mechanisms.
Preliminary research suggests 4,4'-stilbenedithiol might possess additional properties relevant to scientific research, including:
4,4'-Stilbenedithiol is a synthetic compound not found naturally. Research into this compound is relatively new, but it has gained interest for its potential applications in various fields, including:
4,4'-Stilbenedithiol consists of two thiol groups (SH) attached to the opposite ends of a central stilbene core. Stilbene itself is a molecule with two benzene rings linked by a double carbon-carbon bond.
Information on specific chemical reactions involving 4,4'-stilbenedithiol is limited due to its relatively recent discovery. However, some general possibilities can be inferred based on its structure:
The synthesis of 4,4'-stilbenedithiol likely involves reactions between starting materials containing benzene rings and thiol groups. Specific methods would require further investigation.
Under extreme temperatures or exposure to strong oxidizing agents, 4,4'-stilbenedithiol could decompose into smaller molecules like benzene and sulfur-containing compounds. The exact products would depend on the reaction conditions.
Due to the presence of thiol groups, 4,4'-stilbenedithiol can potentially undergo oxidation and reduction reactions. In its application for hydrogen peroxide detection, it likely undergoes a light-induced electron transfer process [1].
Balanced chemical equations for these reactions are currently unavailable in the scientific literature.
Data on the specific physical and chemical properties of 4,4'-stilbenedithiol is scarce due to its recent discovery.
Expected properties based on its structure include:
Specific data on melting point, boiling point, and solubility are not yet available in the scientific literature.
The mechanism of action of 4,4'-stilbenedithiol is still under investigation. However, its potential application in hydrogen peroxide detection likely involves its ability to undergo light-induced electron transfer upon interaction with hydrogen peroxide molecules [1].
4,4'-dimercaptostilbene exhibits various biological activities, including:
Several methods have been developed for the synthesis of 4,4'-dimercaptostilbene:
4,4'-dimercaptostilbene has a range of applications due to its chemical and biological properties:
Research involving interaction studies of 4,4'-dimercaptostilbene has focused on its behavior when adsorbed onto metal surfaces. For instance:
Several compounds share structural or functional similarities with 4,4'-dimercaptostilbene. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
2,2'-dithiobis(benzothiazole) | Dithiol | Used as a rubber accelerator; similar reactivity |
1,2-benzenedithiol | Dithiol | Exhibits antioxidant properties; less stable |
3,3'-dithiobispropionic acid | Dithiol | Known for its use in bioconjugation |
What sets 4,4'-dimercaptostilbene apart from these similar compounds is its specific arrangement of thiol groups on the stilbene framework. This unique configuration allows it not only to engage in diverse
Irritant;Environmental Hazard